Sequence-Dependent Protease Recognition: Differential Cleavage of Suc-Phe-Leu-Phe-pNA by EatA Serine Protease
In a comparative substrate specificity analysis of the EatA serine protease from enterotoxigenic E. coli, Suc-Phe-Leu-Phe-pNA (FLF) demonstrated distinct cleavage activity that differed from both Suc-Gly-Gly-Phe-pNA (GGF) and Suc-Val-Pro-Phe-pNA (VPF) [1]. This differential recognition pattern reflects the contribution of the P2-Leu residue to subsite binding interactions that are not recapitulated by Gly-Gly or Val-Pro sequences at the P3-P2 positions [1].
| Evidence Dimension | Enzymatic hydrolysis activity (relative) |
|---|---|
| Target Compound Data | Suc-Phe-Leu-Phe-pNA: cleaved by EatA serine protease |
| Comparator Or Baseline | Suc-Gly-Gly-Phe-pNA (GGF); Suc-Val-Pro-Phe-pNA (VPF) |
| Quantified Difference | Differential activity profile (qualitative discrimination between substrates with identical P1-Phe) |
| Conditions | EatA serine protease enzymatic activity assay with phenylmethylsulfonyl fluoride inhibition control [1] |
Why This Matters
This substrate enables discrimination among proteases with overlapping P1 specificity (chymotrypsin-like enzymes that cleave after Phe) based on extended subsite recognition, allowing more precise enzyme activity attribution in complex biological samples.
- [1] Kumar, P., Luo, Q., Vickers, T. J., Sheikh, A., Lewis, W. G., & Fleckenstein, J. M. (2014). EatA, an immunogenic secretory autotransporter from enterotoxigenic Escherichia coli. Infection and Immunity, 82(1), 291-301. Figure 4: Substrate specificity analysis. View Source
